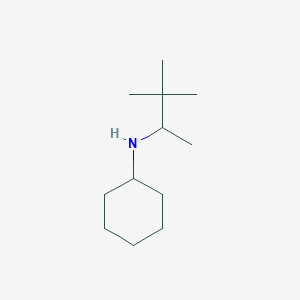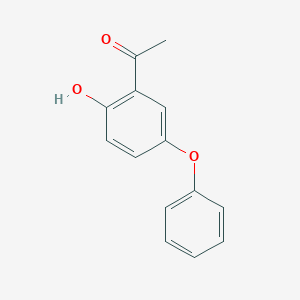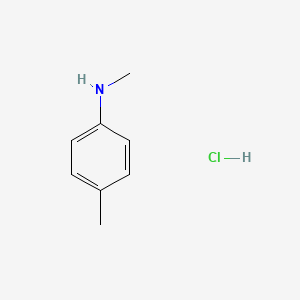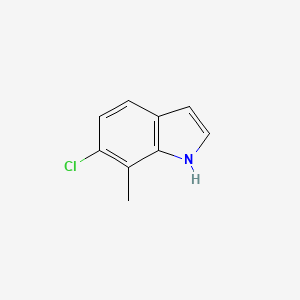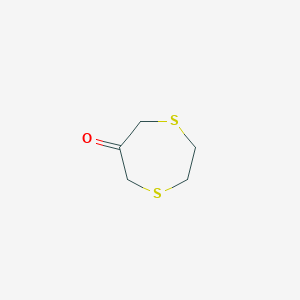
N-(3-(Chloromethyl)phenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 362529-31-5 . It has a molecular weight of 219.69 and its IUPAC name is N-[3-(chloromethyl)phenyl]methanesulfonamide . The compound is an off-white solid .
Synthesis Analysis
The synthesis of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” involves the reaction of 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran. Methanesulfonyl chloride is then slowly added to the reaction solution, which is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular formula of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” is C8H10ClNO2S . The InChI code for the compound is 1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis
“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is an off-white solid . It has a molecular weight of 219.69 and its molecular formula is C8H10ClNO2S .Applications De Recherche Scientifique
Organic Synthesis Intermediate
N-(3-(Chloromethyl)phenyl)methanesulfonamide: serves as a valuable intermediate in organic synthesis . It is utilized to create a variety of complex molecules due to its reactive chloromethyl group, which can undergo further chemical transformations. This compound is particularly useful for constructing pharmacologically active molecules, where precision and the ability to introduce specific functional groups are crucial.
Scaffold for Novel Compounds
Researchers have identified this compound as a useful scaffold for the synthesis of novel compounds . Its phenylmethanesulfonamide structure is versatile, allowing for the attachment of various substituents, which can lead to the discovery of new drugs with potential therapeutic applications.
Pharmaceutical Testing
In pharmaceutical research, N-(3-(Chloromethyl)phenyl)methanesulfonamide is employed as a reference standard for testing and quality control . Its well-defined structure and properties make it an excellent candidate for ensuring the consistency and reliability of pharmaceutical products.
Chemical Reactions Building Block
This compound is also a versatile building block for chemical reactions in organic chemistry research . It can be used as a reaction component, participating in a wide range of chemical reactions to form diverse chemical entities, which are essential in the development of new materials and chemicals.
Analytical Chemistry
In analytical chemistry, N-(3-(Chloromethyl)phenyl)methanesulfonamide can be used in the development of analytical methods such as NMR, HPLC, LC-MS, and UPLC . These methods are vital for the identification and quantification of substances in various samples, playing a significant role in quality control and regulatory compliance.
Safety and Hazards
The safety information for “N-(3-(Chloromethyl)phenyl)methanesulfonamide” indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mécanisme D'action
Target of Action
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a chemical compound used as an intermediate in the synthesis of other compounds
Mode of Action
It is known to be a versatile building block for chemical reactions and can be used as a reaction component in organic chemistry research .
Biochemical Pathways
It is primarily used as a reagent in the synthesis of other compounds , suggesting that its role in biochemical pathways may be dependent on the specific compounds it helps to create.
Pharmacokinetics
As a research chemical, it is primarily used in the laboratory setting for the synthesis of other compounds . Therefore, its bioavailability and pharmacokinetic profile may vary depending on the specific context of its use.
Result of Action
As a reagent used in the synthesis of other compounds , its effects are likely to be dependent on the properties of the resulting compounds.
Action Environment
As a laboratory reagent, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .
Propriétés
IUPAC Name |
N-[3-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKULGSHTZUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453481 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Chloromethyl)phenyl)methanesulfonamide | |
CAS RN |
362529-31-5 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)
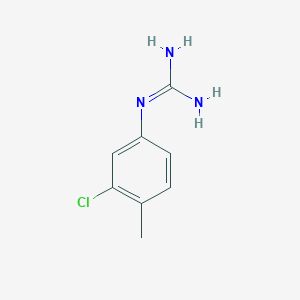
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
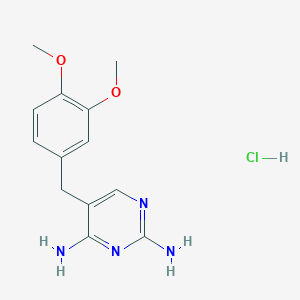

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
